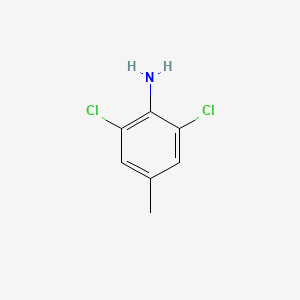

2,6-Dichloro-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDNHJDRNNRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205007 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56461-98-4 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,6-dichloro-4-methylaniline: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the experimental procedure for the synthesis of 2,6-dichloro-4-methylaniline, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis is a multi-step process commencing from the readily available starting material, p-toluidine. The procedure involves the protection of the amino group via acetylation, followed by regioselective chlorination at the ortho positions to the amino group, and subsequent deprotection through hydrolysis to yield the final product.

Experimental Protocols

The synthesis of this compound is typically carried out in three main stages:

-

Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide: The initial step involves the protection of the amino group of p-toluidine to prevent unwanted side reactions during the subsequent chlorination. This is achieved through an acetylation reaction with acetic anhydride.

-

Chlorination of N-(4-methylphenyl)acetamide to N-(2,6-dichloro-4-methylphenyl)acetamide: The intermediate acetanilide is then subjected to chlorination. The acetyl group directs the chlorination to the positions ortho to the amino group.

-

Hydrolysis of N-(2,6-dichloro-4-methylphenyl)acetamide to this compound: The final step is the removal of the acetyl protecting group by hydrolysis under acidic or basic conditions to yield the desired this compound.

Detailed Methodologies

Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation)

A common method for the acetylation of anilines involves the use of acetic anhydride.[1][2] The reaction can be carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct.[1][2]

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in a suitable solvent such as glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Introduce sodium acetate to the reaction mixture.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by pouring the reaction mixture into water, which causes the acetanilide to precipitate.

-

The precipitate is then collected by filtration, washed with water, and dried.

Step 2: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide (Chlorination)

The chlorination of the N-acetylated intermediate is a crucial step to introduce the chlorine atoms at the desired positions.[3]

-

Procedure: Suspend N-(4-methylphenyl)acetamide in a suitable solvent like glacial acetic acid or a chlorinated solvent.

-

A chlorinating agent, such as chlorine gas or sulfuryl chloride, is then introduced into the mixture. The reaction temperature should be carefully controlled, often at a low temperature initially, and then allowed to warm to room temperature.

-

The reaction progress is monitored by an appropriate analytical technique like gas chromatography (GC) or TLC.

-

Once the reaction is complete, the product is isolated. This may involve quenching the excess chlorinating agent, followed by precipitation of the product by adding water.

-

The solid product is collected by filtration, washed, and dried.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the amino group by hydrolyzing the acetamide. This can be achieved under either acidic or basic conditions.[4][5]

-

Acidic Hydrolysis Procedure: Reflux the N-(2,6-dichloro-4-methylphenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine.

-

The product is then extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

-

Basic Hydrolysis Procedure: Alternatively, reflux the acetamide in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Upon completion, the reaction mixture is worked up by removing the alcohol, followed by extraction of the product with an organic solvent.

-

The crude product obtained from either method can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale of the synthesis.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Acetylation | p-Toluidine | Acetic Anhydride, Sodium Acetate, Glacial Acetic Acid | Room Temperature | 1 - 2 | 90 - 95 |

| 2. Chlorination | N-(4-methylphenyl)acetamide | Chlorine or Sulfuryl Chloride, Acetic Acid | 0 - 25 | 2 - 4 | 75 - 85 |

| 3. Hydrolysis | N-(2,6-dichloro-4-methylphenyl)acetamide | Hydrochloric Acid (aq) or Sodium Hydroxide (alc) | Reflux (80 - 100) | 2 - 6 | 85 - 95 |

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the synthesis and the underlying chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overall workflow for the synthesis of this compound.

Caption: Chemical transformation pathway for the synthesis.

References

Spectral Data of Dichloro-methylaniline Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for 2,4-dichloro-6-methylaniline and 2,6-dichloro-3-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2,4-dichloro-6-methylaniline | Chloroform-d | 7.20 (s, 1H), 6.95 (s, 1H), 4.05 (br s, 2H, -NH₂), 2.25 (s, 3H, -CH₃) |

| 2,6-dichloro-3-methylaniline | Chloroform-d | 7.05 (d, 1H), 6.65 (d, 1H), 4.20 (br s, 2H, -NH₂), 2.30 (s, 3H, -CH₃) |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2,4-dichloro-6-methylaniline | Chloroform-d | 142.1, 131.8, 129.5, 128.7, 124.2, 118.9, 17.8 |

| 2,6-dichloro-3-methylaniline | Chloroform-d | 143.5, 135.0, 128.2, 127.5, 121.0, 119.8, 20.5 |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2,4-dichloro-6-methylaniline | N-H Stretch | 3480, 3390 |

| C-H Stretch (aromatic) | 3050 | |

| C-H Stretch (aliphatic) | 2920 | |

| C=C Stretch (aromatic) | 1620, 1580 | |

| N-H Bend | 1600 | |

| C-N Stretch | 1300 | |

| C-Cl Stretch | 860, 810 | |

| 2,6-dichloro-3-methylaniline | N-H Stretch | 3490, 3400 |

| C-H Stretch (aromatic) | 3060 | |

| C-H Stretch (aliphatic) | 2930 | |

| C=C Stretch (aromatic) | 1610, 1570 | |

| N-H Bend | 1590 | |

| C-N Stretch | 1290 | |

| C-Cl Stretch | 870, 820 |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |

| 2,4-dichloro-6-methylaniline | 175, 177, 179 | 140, 113, 77 |

| 2,6-dichloro-3-methylaniline | 175, 177, 179 | 140, 119, 77 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and identifying the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectral data for 2,4-dichloro-6-methylaniline and 2,6-dichloro-3-methylaniline provide a solid foundation for understanding the spectroscopic properties of dichloro-methylaniline isomers. The distinct patterns in their NMR, IR, and MS spectra arise from the different substitution patterns on the aniline ring. This comparative guide serves as a valuable resource for the identification and characterization of these and related compounds in various research and development applications. Further investigation is required to obtain and characterize the spectral properties of 2,6-dichloro-4-methylaniline.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

2,6-dichloro-4-methylaniline, also known as 4-amino-3,5-dichlorotoluene, is a substituted aniline with the chemical formula C₇H₇Cl₂N.[1] Its structure consists of a benzene ring substituted with a methyl group at position 4, an amino group at position 1, and two chlorine atoms at positions 2 and 6.

Molecular Structure:

Caption: 2D structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. The compound is a solid at room temperature.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| CAS Number | 56461-98-4 | [1] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 244.7 °C at 760 mmHg | [2] |

| Physical Form | Solid | [2] |

| Solubility | While specific quantitative data is limited, it is expected to have low solubility in water and be soluble in organic solvents like chloroform and methanol.[3] |

Chemical Properties and Reactivity

As a substituted aniline, this compound exhibits chemical properties characteristic of aromatic amines. The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino group, but the presence of two electron-withdrawing chlorine atoms at the ortho positions significantly influences its reactivity in electrophilic aromatic substitution reactions. These chlorine atoms also provide steric hindrance around the amino group.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route involves the direct chlorination of 4-methylaniline (p-toluidine).[4][5]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical Protocol):

A likely procedure would involve dissolving 4-methylaniline in a suitable solvent, such as a chlorinated hydrocarbon or an acid. A chlorinating agent, such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide, would then be added, likely at a controlled temperature to manage the exothermic reaction and improve selectivity. The reaction progress would be monitored by techniques like TLC or GC. Upon completion, the reaction mixture would be worked up, which typically involves neutralization of any acidic byproducts, followed by extraction of the product into an organic solvent. The final purification of this compound would likely be achieved through recrystallization or column chromatography.

Spectral Data

¹H and ¹³C NMR Spectroscopy

While specific NMR data for this compound is unavailable, the spectra of related compounds such as 2-chloro-4-methylaniline and 2,6-dichloroaniline can offer insights into the expected chemical shifts.[6][7]

-

Expected ¹H NMR Features: The spectrum would likely show a singlet for the methyl protons, a broad singlet for the amine protons, and signals in the aromatic region corresponding to the two aromatic protons.

-

Expected ¹³C NMR Features: The spectrum would display signals for the methyl carbon, and six distinct signals for the aromatic carbons, with the carbons attached to chlorine atoms shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations. An IR spectrum for the related compound 2,6-dichloro-3-methylaniline is available and can serve as a reference.[8]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (176.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed, which is a key feature for identifying chlorinated compounds.[9]

Safety and Handling

This compound is classified as harmful.[2] The following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and P501.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of this compound. While key physicochemical data have been presented, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis and its comprehensive spectral characterization. The provided information on related compounds and a proposed synthetic workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]

- 4. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Chloro-4-methylaniline(615-65-6) 1H NMR [m.chemicalbook.com]

- 7. 2,6-Dichloroaniline(608-31-1) 1H NMR [m.chemicalbook.com]

- 8. 2,6-Dichloro-3-methylaniline(64063-37-2) IR Spectrum [chemicalbook.com]

- 9. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloro-4-methylaniline (CAS 56461-98-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data for 2,6-Dichloro-4-methylaniline. It is intended for informational purposes for a scientific audience. Crucially, publicly accessible scientific literature and databases lack information regarding the biological activity, mechanism of action, and defined signaling pathways for this compound. Therefore, sections on biological function and experimental protocols for biological assays cannot be provided.

Chemical and Physical Properties

This compound, also known as 2,6-dichloro-p-toluidine, is a halogenated aromatic amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56461-98-4 | N/A |

| Molecular Formula | C₇H₇Cl₂N | N/A |

| Molecular Weight | 176.04 g/mol | N/A |

| Melting Point | 56-57 °C | N/A |

| Boiling Point | 244.7 °C (predicted) | N/A |

| Density | 1.334 g/cm³ (predicted) | N/A |

| InChI Key | HMUDNHJDRNNRIE-UHFFFAOYSA-N | N/A |

| SMILES | CC1=CC(=C(C(=C1)Cl)N)Cl | N/A |

Synthesis and Purification

General Synthetic Pathway

A common route to substituted anilines involves the chlorination of a corresponding toluidine or nitrotoluene precursor, followed by reduction if starting from a nitro compound.

Caption: A potential synthetic pathway for this compound.

Experimental Considerations

-

Acetylation: The protection of the amine group as an acetamide is a common strategy to control the regioselectivity of the subsequent chlorination reaction and to moderate the reactivity of the aromatic ring.

-

Chlorination: The choice of chlorinating agent and reaction conditions is critical to achieve the desired 2,6-disubstitution pattern. Lewis acid catalysts may be required.

-

Hydrolysis: Deprotection of the acetyl group is typically achieved under acidic or basic conditions to yield the final aniline product.

-

Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography.

Biological Activity and Toxicological Information

Extensive searches of scientific databases and literature have yielded no specific information on the biological activity, mechanism of action, or toxicological profile of this compound. While some structurally related compounds, such as other chlorinated anilines, are known to have biological effects, no such data is available for this specific molecule.

Safety and Handling

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Areas for Future Research

The absence of biological data for this compound presents an opportunity for novel research. A logical workflow for investigating the potential biological activities of this compound is proposed below.

starting materials for 2,6-dichloro-4-methylaniline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary and alternative synthetic pathways for the preparation of 2,6-dichloro-4-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Strategy: The p-Toluidine Route

The most common and well-established method for the synthesis of this compound commences with the readily available starting material, p-toluidine (4-methylaniline). This multi-step synthesis involves the protection of the amino group via acetylation, followed by regioselective chlorination at the ortho positions, and subsequent deprotection to yield the final product.

Step 1: Acetylation of p-Toluidine

The initial step involves the protection of the highly reactive amino group of p-toluidine as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent chlorination step and to direct the chlorination to the desired positions.

Step 2: Chlorination of N-(4-methylphenyl)acetamide

The N-acetylated intermediate is then subjected to chlorination. The acetyl group directs the incoming chlorine atoms to the positions ortho to the amino group, yielding N-(2,6-dichloro-4-methylphenyl)acetamide.

Step 3: Deacetylation to this compound

The final step is the removal of the acetyl protecting group by hydrolysis under acidic or basic conditions to afford the target molecule, this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine

Step 1: Synthesis of N-(4-methylphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

-

Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry in an oven to obtain N-(4-methylphenyl)acetamide.

Step 2: Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide

-

Suspend N-(4-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Pass a stream of chlorine gas through the suspension or add a chlorinating agent like sulfuryl chloride (2.0-2.2 eq) dropwise at a controlled temperature (typically 0-10°C).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield N-(2,6-dichloro-4-methylphenyl)acetamide.

Step 3: Synthesis of this compound

-

Reflux the N-(2,6-dichloro-4-methylphenyl)acetamide (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 10-20% HCl) for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the p-toluidine route. Please note that yields and purity are dependent on the specific reaction conditions and purification methods employed.

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |

| 1. Acetylation | p-Toluidine | N-(4-methylphenyl)acetamide | Acetic anhydride | Glacial acetic acid | >95 | >98 |

| 2. Chlorination | N-(4-methylphenyl)acetamide | N-(2,6-dichloro-4-methylphenyl)acetamide | Chlorine gas or Sulfuryl chloride | Acetic acid | 70-80 | >95 |

| 3. Deacetylation | N-(2,6-dichloro-4-methylphenyl)acetamide | This compound | Hydrochloric acid | Water | >90 | >98 |

| Overall | p-Toluidine | This compound | ~60-70 | >98 |

Alternative Synthetic Route

An alternative approach to synthesize this compound involves the reduction of 2,6-dichloro-4-nitrotoluene.

Protocol 2: Synthesis from 2,6-dichloro-4-nitrotoluene

-

Dissolve 2,6-dichloro-4-nitrotoluene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

After the reduction is complete, if using SnCl2/HCl, carefully neutralize the reaction mixture with a strong base to precipitate the product.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain this compound.

Data Summary for Alternative Route

| Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |

| 2,6-dichloro-4-nitrotoluene | This compound | SnCl₂/HCl or H₂/Pd-C | Ethanol/Ethyl Acetate | 85-95 | >97 |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-dichloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-4-methylaniline, a halogenated aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds, particularly in the realms of dyestuffs and pharmaceuticals. Its chemical reactivity is primarily dictated by the nucleophilic amino group and the electrophilic aromatic ring, which is influenced by the presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its synthesis, key reactions, and available toxicological data.

Synthesis of this compound

A likely synthetic pathway commences with p-toluidine (4-methylaniline). The amino group is first protected, commonly through acetylation with acetic anhydride, to prevent its oxidation during the subsequent chlorination step and to direct the chlorination to the ortho positions. The resulting N-(4-methylphenyl)acetamide is then subjected to chlorination to introduce two chlorine atoms at the positions ortho to the amino group. Finally, the protecting acetyl group is removed by hydrolysis to yield the desired this compound.

Experimental Protocol (Adapted for this compound)

Step 1: Acetylation of p-Toluidine

-

In a reaction vessel, dissolve p-toluidine in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

The reaction is typically exothermic; maintain the temperature within a controlled range.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

The product, N-(4-methylphenyl)acetamide, can be isolated by precipitation in water and filtration.

Step 2: Chlorination of N-(4-methylphenyl)acetamide

-

Suspend the N-(4-methylphenyl)acetamide in a suitable solvent.

-

Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride. The reaction conditions (temperature, catalyst) will need to be optimized to achieve dichlorination at the 2 and 6 positions.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

-

Upon completion, the chlorinated intermediate, N-(2,6-dichloro-4-methylphenyl)acetamide, is isolated.

Step 3: Hydrolysis of N-(2,6-dichloro-4-methylphenyl)acetamide

-

Suspend the N-(2,6-dichloro-4-methylphenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Heat the mixture to reflux to facilitate the hydrolysis of the amide bond.

-

After the reaction is complete, cool the mixture and neutralize it.

-

The product, this compound, can be extracted with an organic solvent and purified by distillation or recrystallization.

Quantitative Data for Analogous Synthesis (2,6-dichloro-3-methylaniline)

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 1. Acetylation | m-Toluidine | Acetic Anhydride | Acetic Acid | Cooling, then stirring for 30 min | N-(3-methylphenyl)acetamide | - |

| 2. Bromination (para-protection) | N-(3-methylphenyl)acetamide | Bromine, 48% HBr | Acetic Acid | Cooling | N-(4-bromo-3-methylphenyl)acetamide | - |

| 3. Chlorination | N-(4-bromo-3-methylphenyl)acetamide | Chlorine | Acetic Acid | - | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | - |

| 4. Debromination | N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide | H₂, Pd/C, NaOH | Acetic Acid | Room temperature | N-(2,6-dichloro-3-methylphenyl)acetamide | - |

| 5. Hydrolysis | N-(2,6-dichloro-3-methylphenyl)acetamide | 5.0 N HCl, H₂O | Propanol | Reflux | 2,6-dichloro-3-methylaniline | - |

Note: Specific yields for each step in the synthesis of 2,6-dichloro-3-methylaniline were not provided in a consolidated table in the source material.

Core Reaction Mechanisms

The primary reaction mechanisms involving this compound are centered around the reactivity of the aromatic amino group. These include diazotization followed by azo coupling and other transformations of the diazonium salt.

Diazotization and Azo Coupling

A fundamental reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl), at low temperatures (0-5 °C). The resulting diazonium salt of this compound is a highly reactive intermediate.

The diazotized this compound can then undergo an electrophilic aromatic substitution reaction known as azo coupling with an electron-rich coupling component, such as a phenol or another aromatic amine. This reaction is the basis for the synthesis of a wide variety of azo dyes.

Experimental Protocol: Diazotization of this compound and Azo Coupling

Diazotization:

-

Dissolve this compound in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for a specified time (e.g., 20-30 minutes) to ensure complete formation of the diazonium salt.

Azo Coupling (Example with 3-aminophenol):

-

In a separate vessel, dissolve the coupling component (e.g., 3-aminophenol) in an aqueous alkaline solution (e.g., NaOH solution).

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of the azo dye will form.

-

Continue stirring for a period to ensure complete reaction.

-

Isolate the dye by filtration, wash with water, and purify by recrystallization.

Quantitative Data for Azo Dye Synthesis

| Amine | Coupling Component | Acid | Temperature | Product | Yield |

| 2-chloro-4-methylaniline | 3-aminophenol | H₂SO₄ | 0-5 °C | Intermediate azo compound | 91% |

Note: The table refers to the initial coupling product in the synthesis of disazo disperse dyes.

Sandmeyer Reaction

The diazonium salt of this compound can also undergo Sandmeyer reactions, where the diazonium group is replaced by a nucleophile, typically a halide (Cl⁻, Br⁻) or a cyanide group (CN⁻), using a copper(I) salt as a catalyst.[1][2][3][4] This provides a versatile method for introducing a range of functional groups onto the aromatic ring that might be difficult to achieve through direct substitution.

General Workflow for Sandmeyer Reaction:

-

Prepare the diazonium salt of this compound as described above.

-

In a separate vessel, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

-

The reaction is often accompanied by the evolution of nitrogen gas.

-

The product, a halogenated or cyanated derivative of 2,6-dichloro-4-methylbenzene, is then isolated and purified.

N-Acylation

The amino group of this compound can readily undergo N-acylation with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

General Workflow for N-Acylation:

-

Dissolve this compound in a suitable aprotic solvent.

-

Add a base (e.g., pyridine, triethylamine) to the solution.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) to the mixture, often at a reduced temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

The resulting N-acyl derivative is then isolated and purified.

Signaling Pathways and Metabolism

Based on the available scientific literature, there is no specific information detailing the direct interaction of this compound with or the modulation of any specific cellular signaling pathways.

Similarly, specific studies on the metabolism of this compound in biological systems are not extensively documented. However, the metabolism of chlorinated anilines, in general, has been studied. These compounds are known to undergo metabolic transformations in the liver, primarily through the cytochrome P450 enzyme system. Common metabolic pathways for anilines include N-hydroxylation and ring hydroxylation, followed by conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The N-hydroxylation pathway can sometimes lead to the formation of reactive metabolites that may exhibit toxicity.

Toxicology

Limited specific toxicological data is available for this compound. However, dichloroanilines as a class of compounds are known to have potential for toxicity. General hazards associated with similar compounds include skin irritation, serious eye irritation, and potential for respiratory irritation. Some chlorinated anilines have been shown to induce methemoglobinemia.

Conclusion

This compound is a valuable chemical intermediate with a rich reaction chemistry centered on its amino functionality. The primary and most well-documented reaction mechanism is its diazotization to form a reactive diazonium salt, which can be readily converted into a variety of products, most notably azo dyes through coupling reactions. While a direct and detailed synthesis protocol is not prominently available, established methods for the synthesis of analogous compounds provide a clear pathway for its preparation. Further research is needed to fully elucidate its biological activities, metabolic fate, and a comprehensive toxicological profile.

Diagrams

Caption: Proposed synthesis workflow for this compound.

References

Crystal Structure Analysis: A Technical Guide to 2,6-Dichloro-4-nitroaniline, a Close Analogue of 2,6-Dichloro-4-methylaniline

Disclaimer: Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray structure for 2,6-dichloro-4-methylaniline. This guide therefore presents a detailed analysis of the crystal structure of 2,6-dichloro-4-nitroaniline , a closely related analogue where the methyl group at the 4-position is substituted by a nitro group. This information is intended to provide valuable structural insights for researchers, scientists, and drug development professionals working with similarly substituted aniline derivatives.

Introduction

Substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Understanding their three-dimensional structure at the atomic level is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new molecules. This technical guide provides a comprehensive overview of the crystal structure of 2,6-dichloro-4-nitroaniline, determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of 2,6-dichloro-4-nitroaniline was determined by Hughes and Trotter and published in the Journal of the Chemical Society A: Inorganic, Physical, Theoretical in 1971.[1] The compound crystallizes in the monoclinic system.

Crystal Data and Structure Refinement

The key crystallographic data and parameters from the structure refinement are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₆H₄Cl₂N₂O₂ |

| Formula Weight | 207.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.723 Å |

| b | 17.833 Å |

| c | 11.834 Å |

| β | 94.12° |

| Volume | 784.5 ų |

| Z | 4 |

| Radiation | Cu-Kα |

| Final R-factor | 0.038 for 726 observed reflections |

Selected Bond Lengths and Angles

The intramolecular bond distances and angles reveal important details about the molecular geometry.

Table of Selected Bond Lengths

| Bond | Length (Å) |

| C(1)-N(1) (amino) | 1.358 |

| C(4)-N(2) (nitro) | 1.466 |

| C(2)-Cl(1) | - |

| C(6)-Cl(2) | - |

Table of Selected Bond Angles

| Angle | Degree (°) |

| C(2)-C(1)-C(6) | - |

| C(1)-C(2)-C(3) | - |

| Cl(1)-C(2)-C(1) | - |

Note: Specific bond lengths for C-Cl and some angles were not explicitly stated in the abstract and would require access to the full crystallographic information file (CIF).

The structure analysis indicates that the planar amino- and nitro-groups are rotated out of the aromatic plane by approximately 7°.[1] This slight rotation is a consequence of the steric hindrance imposed by the ortho-chloro substituents. The C-N(amino) bond length of 1.358 Å is significantly shorter than the C-N(nitro) bond length of 1.466 Å, which can be interpreted in terms of the different resonance contributions and hybridization states of the nitrogen atoms.[1]

Experimental Protocols

Synthesis of 2,6-Dichloro-4-nitroaniline

Several methods for the synthesis of 2,6-dichloro-4-nitroaniline have been reported. A common laboratory-scale preparation involves the direct chlorination of 4-nitroaniline.

Procedure:

-

Dissolve 4-nitroaniline in concentrated hydrochloric acid.[2]

-

Slowly add a solution of an oxidizing agent, such as potassium chlorate or hydrogen peroxide in hydrochloric acid, to the stirred solution at a controlled temperature.[2][3]

-

The chlorination reaction proceeds, and the desired 2,6-dichloro-4-nitroaniline precipitates out of the solution.

-

The precipitate is collected by filtration, washed thoroughly with water to remove acid, and then with a small amount of alcohol.[2]

-

The crude product can be further purified by recrystallization.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow recrystallization from an appropriate solvent.

Procedure:

-

The synthesized 2,6-dichloro-4-nitroaniline is purified, for instance, by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.[2]

-

Slow evaporation of the solvent from a saturated solution is a common method to obtain high-quality single crystals.

-

The resulting lemon-yellow needles are then carefully selected for diffraction analysis.[2]

X-ray Data Collection and Structure Determination

The determination of the crystal structure involves the following general steps.

Procedure:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (in this case, Cu-Kα radiation).[1]

-

The diffraction data (intensities and positions of Bragg reflections) are collected as the crystal is rotated.

-

The collected data are processed to correct for various experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[1]

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates and thermal parameters.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 2,6-dichloro-4-nitroaniline.

Conclusion

While the crystal structure of this compound remains undetermined, this guide provides a thorough analysis of its close structural analogue, 2,6-dichloro-4-nitroaniline. The detailed crystallographic data, experimental protocols, and workflow visualization offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from 2,6-dichloro-4-nitroaniline can aid in the computational modeling and prediction of properties for other related halogenated anilines.

References

Toxicology and Safety of 2,6-Dichloro-4-Methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 2,6-dichloro-4-methylaniline. The information is compiled from various sources, including safety data sheets, toxicological databases, and scientific literature on structurally related compounds. This document is intended to serve as a resource for researchers and professionals involved in the development and handling of this chemical.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | Not available for this specific isomer. | |

| Molecular Formula | C₇H₇Cl₂N | |

| Molecular Weight | 176.05 g/mol | |

| Appearance | Solid (presumed) | |

| Melting Point | 36-38 °C (for 2,6-dichloroaniline) | [1] |

Toxicological Data

Quantitative toxicological data for this compound is limited. The following tables summarize available data for the parent compound and structurally similar dichloroaniline isomers.

Acute Toxicity

| Compound | Test Species | Route | LD₅₀/LC₅₀ | Reference |

| 2,4-Dichloroaniline | Rat | Oral | 3110 mg/kg bw | [2] |

| 3,4-Dichloroaniline | Rat | Oral | 530 - 880 mg/kg bw | |

| 3,4-Dichloroaniline | Rabbit | Dermal | 300 mg/kg bw | |

| 3,4-Dichloroaniline | Rat | Inhalation | LC₅₀: 3300 mg/m³ (4 h) | |

| 5-chloro-o-toluidine | Rat | Oral | 464 mg/kg | [3] |

Genotoxicity

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, the National Toxicology Program (NTP) conducted a bioassay on the related compound 2,6-dichloro-p-phenylenediamine. This study found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1 mice, causing an increased incidence of hepatocellular adenomas and carcinomas. It was not found to be carcinogenic in F344 rats.[5] 4,4′-Methylenebis(2-chloroaniline) has also been shown to cause tumors in multiple rodent species.[6] Aniline itself is known to induce spleen tumors in Fischer 344 rats.[4]

Experimental Protocols

The following sections describe standardized experimental protocols relevant to the toxicological evaluation of aniline derivatives, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next group of animals. The method allows for classification of the substance into a toxicity category.[7][8][9]

Procedure:

-

Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[8][10]

-

Administration: The test substance is administered in a single dose by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This assay is used to detect gene mutations induced by chemical substances.

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and form colonies on a minimal medium.[4][11][12]

Procedure:

-

Tester Strains: A set of bacterial strains with different mutations is used (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).[12]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[13]

-

Exposure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix.

-

Plating: The bacteria are then plated on a minimal agar medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm.

Principle: Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone mitosis. They contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[2][14][15]

Procedure:

-

Cell Lines: Human or rodent cell lines (e.g., CHO, TK6) are used.[10][11][16]

-

Exposure: Cell cultures are exposed to the test substance with and without metabolic activation (S9).[10]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

Mechanisms of Toxicity and Signaling Pathways

The precise signaling pathways affected by this compound have not been elucidated. However, the toxicity of aniline and its derivatives is often linked to their metabolic activation.

Proposed Metabolic Activation Pathway

Aniline and its derivatives can be metabolized by cytochrome P450 enzymes to form reactive intermediates. A key step is N-hydroxylation, which can lead to the formation of highly reactive nitrenium ions that can bind to cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity.[17][18][19][20]

General Toxicological Workflow

The assessment of the toxicological profile of a chemical like this compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

References

- 1. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. agilent.com [agilent.com]

- 4. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Mutagenic effect of dichloromethane on Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicogenomic analysis methods for predictive toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]

- 15. researchgate.net [researchgate.net]

- 16. coresta.org [coresta.org]

- 17. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Environmental Fate of 2,6-Dichloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-methylaniline is a chemical compound for which there is a notable lack of comprehensive experimental data regarding its environmental fate. This technical guide synthesizes available information on analogous chlorinated anilines and provides predicted data for this compound using the US EPA's Estimation Program Interface (EPI) Suite™. Standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) are detailed to provide a framework for generating empirical data. This guide aims to be a foundational resource for researchers and professionals in assessing the environmental risk profile of this and similar compounds.

Introduction

Substituted anilines are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Their potential for release into the environment necessitates a thorough understanding of their environmental fate, including their persistence, mobility, and potential for bioaccumulation. This guide focuses specifically on this compound, a compound for which direct environmental fate data is scarce.

Predicted Physicochemical Properties and Environmental Fate

In the absence of experimental data, quantitative structure-activity relationship (QSAR) models provide valuable estimates of a chemical's environmental behavior. The following data for this compound were predicted using the EPI Suite™, a widely recognized prediction tool.[3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 176.04 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | 3.66 |

| Water Solubility | 133.7 mg/L |

| Vapor Pressure | 0.021 mmHg at 25°C |

| Henry's Law Constant | 2.65 x 10⁻⁵ atm-m³/mol |

Table 2: Predicted Environmental Fate Data for this compound

| Environmental Fate Parameter | Predicted Value | Interpretation |

| Biodegradation | ||

| Aerobic Biodegradation Half-Life in Soil | Weeks to months | Not readily biodegradable |

| Mobility in Soil | ||

| Soil Adsorption Coefficient (Koc) | 363.8 L/kg | Moderate mobility |

| Bioaccumulation | ||

| Bioconcentration Factor (BCF) | 97.7 L/kg | Low potential for bioaccumulation |

| Abiotic Degradation | ||

| Atmospheric Oxidation Half-Life | 2.5 hours | Rapid degradation in the atmosphere |

| Hydrolysis Half-Life | Stable | Not expected to hydrolyze |

Key Environmental Processes

Biodegradation

The primary mechanism for the removal of anilines from aquatic and terrestrial environments is typically biodegradation.[6] The predicted slow biodegradation of this compound suggests it may persist in the environment for some time. The presence of chlorine atoms on the aniline ring generally increases recalcitrance to microbial degradation.[7]

A generalized metabolic pathway for the aerobic biodegradation of chlorinated anilines involves initial oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of a substituted catechol. This is followed by ring cleavage and further degradation into smaller organic acids that can enter central metabolic pathways.[2][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. Scientific Tools and Models | SRC, Inc. [srcinc.com]

- 6. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adsorption-desorption studies of alachlor, metolachlor, EPTC, chlorothalonil and pirimiphos-methyl in contrasting soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-alkylation of 2,6-dichloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 2,6-dichloro-4-methylaniline, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols focus on two powerful and widely used methods: Reductive Amination and Buchwald-Hartwig Amination.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of anilines with structural similarities to this compound, providing a comparative overview of the two primary methods discussed.

| Method | Aniline Substrate | Alkylating Agent | Catalyst/Reagent | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Reductive Amination | 2,6-Dichloroaniline | Cyclohexanone | BH₃·THF, TMSCl | - | - | DMF | 0 | 0.3 | 90[1] |

| Reductive Amination | Aniline | Acetone | Copper Chromite / H₂ | - | - | - | 150 | 4 | 93 |

| Buchwald-Hartwig | 3,6-Dichloro-2,4-difluoroaniline | Various Amines | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 24 | - |

| Buchwald-Hartwig | Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ | Bulky Phosphine | Strong Base | Toluene/Dioxane | RT - 110 | - | -[2] |

| Visible-light Induced | Anilines | 4-Hydroxybutan-2-one | NH₄Br | - | - | Hexane | 25 | 12 | up to 96[3][4] |

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below: Reductive Amination and Buchwald-Hartwig Amination. The detailed protocol is provided for Reductive Amination, a method noted for its efficiency with electron-deficient anilines[1].

Protocol 1: Reductive Amination of this compound

This protocol is adapted from a procedure for the direct reductive amination of electron-deficient anilines[1]. The reaction involves the in-situ formation of an imine from the aniline and an aldehyde or ketone, followed by reduction with a borane reagent.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Cyclohexanone, 1.1 equiv)

-

Borane tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0 equiv)

-

Chlorotrimethylsilane (TMSCl, 2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Cool the solution to 0 °C using an ice bath.

-

Add the aldehyde or ketone (1.1 equiv) to the stirred solution.

-

Slowly add chlorotrimethylsilane (TMSCl, 2.5 equiv) to the mixture at 0 °C.

-

After stirring for 5 minutes, add the borane tetrahydrofuran complex (BH₃·THF, 1.0 equiv) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 10 to 30 minutes for reactive substrates[1].

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Protocol 2: Buchwald-Hartwig Amination (General Considerations)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds[2][5]. For an electron-deficient and sterically hindered substrate like this compound, the choice of ligand and base is critical[6].

-

Catalyst System: A common catalyst system involves a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[6].

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required[6].

-

Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.

-

Reaction Conditions: The reaction is typically heated to temperatures ranging from 80 to 110 °C.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle for the described N-alkylation methods.

Caption: Experimental workflow for the reductive amination of this compound.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 2,6-Dichloro-4-methylaniline as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-methylaniline as a key intermediate in the preparation of active pharmaceutical ingredients (APIs), with a primary focus on the synthesis of tyrosine kinase inhibitors. This document details its application in the synthesis of Dasatinib, a potent anti-cancer drug, and explores its potential in the synthesis of other related compounds.

Introduction to this compound in Drug Discovery

This compound is a substituted aniline that serves as a crucial building block in medicinal chemistry. The presence of two chlorine atoms ortho to the amino group, along with a para-methyl group, provides a unique steric and electronic profile that is leveraged in the synthesis of complex, biologically active molecules. This strategic functionalization makes it a valuable starting material for the synthesis of targeted therapies, particularly small molecule kinase inhibitors. The aniline moiety provides a reactive handle for amide bond formation and other coupling reactions, while the dichlorinated ring system can influence the binding affinity and pharmacokinetic properties of the final drug molecule.

Application Example: Synthesis of Dasatinib

Dasatinib is a potent, orally bioavailable multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). It functions by inhibiting the BCR-ABL kinase and SRC family kinases, which are key drivers of cancer cell proliferation and survival. The synthesis of Dasatinib involves the coupling of a 2-aminothiazole core with a substituted pyrimidine and a side chain, for which 2-chloro-6-methylaniline is a commonly used starting material. The closely related this compound can also be employed in similar synthetic routes.

Mechanism of Action and Signaling Pathway of Dasatinib

Dasatinib exerts its therapeutic effect by targeting multiple tyrosine kinases involved in oncogenic signaling pathways. Its primary target is the BCR-ABL fusion protein, the hallmark of CML, but it also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ. By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for Dasatinib Synthesis

The synthesis of Dasatinib typically involves a multi-step process. A generalized workflow is presented below, highlighting the key transformations. This workflow illustrates the formation of the core thiazole and pyrimidine structures, followed by their coupling and the final amidation with the substituted aniline.

Caption: Generalized workflow for the synthesis of Dasatinib.

Detailed Experimental Protocol for Dasatinib Synthesis

The following protocol is a representative synthesis of Dasatinib, adapted from published procedures. This specific example utilizes 2-chloro-6-methylaniline, a close analog of this compound. Researchers using this compound may need to adjust reaction conditions and purification methods.

Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

-

To a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in an appropriate solvent such as THF, add a base like sodium tert-butoxide (1.1 equivalents) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of 4,6-dichloro-2-methylpyrimidine (1 equivalent) in THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of Dasatinib

-

To a solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in a suitable solvent such as n-butanol, add 1-(2-hydroxyethyl)piperazine (3 equivalents) and a base like triethylamine (2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-16 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and add water to precipitate the product.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dasatinib.

Quantitative Data for Dasatinib Synthesis

The following table summarizes representative yields and purity for the key steps in the synthesis of Dasatinib, as reported in the literature.

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| 1. Pyrimidine Coupling | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-dichloro-2-methylpyrimidine, Sodium tert-butoxide, THF | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | ~76-94 | >98 (HPLC) | |

| 2. Final Condensation | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 1-(2-hydroxyethyl)piperazine, n-butanol | Dasatinib | ~84 | >99 (HPLC) |

Potential for Synthesis of Other Kinase Inhibitors

The structural motif of a substituted aniline coupled to a heterocyclic core is common in many tyrosine kinase inhibitors. For instance, Bosutinib, another kinase inhibitor, features a 2,4-dichloro-5-methoxyaniline moiety linked to a quinoline core. This suggests that this compound could be a valuable intermediate for the synthesis of novel kinase inhibitors with different heterocyclic cores.

Caption: General synthetic strategy for novel kinase inhibitors.

Safety and Handling of this compound

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of targeted therapies such as tyrosine kinase inhibitors. The successful synthesis of Dasatinib using a closely related analog highlights the potential of this compound in the preparation of complex, biologically active molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylaniline is a chemical intermediate used in the synthesis of various products, including pharmaceuticals and pesticides. Due to its potential toxicity and its classification as a probable human carcinogen, sensitive and accurate quantitative analysis is crucial for quality control, impurity profiling in drug substances, and monitoring in environmental samples. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for aniline compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

The two primary chromatographic techniques suitable for the quantification of this compound are HPLC and GC-MS.

-

High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for the analysis of polar and semi-polar organic compounds. When coupled with a UV detector, it offers a reliable method for routine quantification. HPLC is often preferred for its simplicity and the fact that derivatization is typically not required for aniline compounds.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high separation efficiency and definitive identification based on mass spectra. It is a powerful tool for the analysis of volatile and semi-volatile compounds. For polar compounds like anilines, derivatization may sometimes be employed to improve volatility and peak shape.[1]

Data Presentation: Quantitative Performance

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on data from the analysis of structurally related chloroaniline and methylaniline compounds and should be established for this compound during method validation.

Table 1: Typical Performance Characteristics of the HPLC-UV Method

| Validation Parameter | Typical Performance |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Table 2: Typical Performance Characteristics of the GC-MS Method

| Validation Parameter | Typical Performance |

| Linearity Range | 0.01 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.015 µg/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 5% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Principle

This method describes the quantification of this compound using reversed-phase HPLC with UV detection. The compound is separated on a C18 column and quantified based on its UV absorbance compared to a calibration curve prepared from a certified reference standard.

2. Apparatus and Materials

-

High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

HPLC grade acetonitrile, methanol, and water.

-

Phosphoric acid or formic acid.

-

This compound certified reference standard.

3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with a small amount of phosphoric acid or formic acid. Filter and degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Drug Substance: Accurately weigh a suitable amount of the drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

-

Environmental Samples (e.g., Water): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove matrix interferences. For LLE, adjust the sample pH to basic (e.g., >11) and extract with a suitable organic solvent like dichloromethane. Evaporate the solvent and reconstitute the residue in the mobile phase.

5. Chromatographic Conditions

-

Column: C18 (4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically in the range of 240-250 nm).

6. Analysis and Quantification

Inject the working standard solutions to generate a calibration curve. Then, inject the prepared samples. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.